![molecular formula C15H21N3O2 B2756464 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2034223-72-6](/img/structure/B2756464.png)
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
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Description
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide, also known as CP-945,598, is a novel compound that has been developed for scientific research purposes. This compound is a selective antagonist of the cannabinoid receptor CB1, which is involved in various physiological processes such as appetite regulation, pain perception, and mood modulation. CP-945,598 has shown promise as a potential therapeutic agent for various conditions, including obesity, chronic pain, and addiction.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research into related pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies emphasize the importance of hydrogen bonding in the self-assembly process and highlight the significant antioxidant activity of these compounds. Such findings underscore the potential of pyrazole-acetamide derivatives in developing novel antioxidant agents and in the exploration of their coordination chemistry for various applications including catalysis and material science (Chkirate et al., 2019).
Antimicrobial Agents
The synthesis of novel heterocyclic compounds incorporating the antipyrine moiety, derived from 4-acetamide pyrazolone, has shown promising biological activity against various microorganisms. This research highlights the potential of such compounds in the development of new antimicrobial agents, addressing the ongoing need for novel therapies to combat resistant microbial strains (Aly et al., 2011).
Analgesic, Anti-inflammatory, and Antimicrobial Activities
Another study focused on the design, synthesis, and biological evaluation of N-substituted 2-oxopyrazines, including an assessment of their anti-inflammatory capacity in an in vivo murine model. Several compounds exhibited significant inhibition of induced edema, pointing to their potential as novel anti-inflammatory drugs. Additionally, these compounds showed promising results in decreasing myeloperoxidase activity and leukocyte infiltration, suggesting a broad spectrum of biological activities that could be beneficial in pharmaceutical development (Hernández-Vázquez et al., 2018).
Crystal Structure and Characterization
The synthesis and structural characterization of related compounds, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, have provided valuable insights into the molecular arrangements and interactions that contribute to the stability and properties of these compounds. Such research is essential for the rational design of new materials and drugs, offering a deeper understanding of how molecular structure influences function (Nayak et al., 2014).
Synthetic Methodologies and Chemical Biology
The development of versatile chiral cyclopropane units for the synthesis of conformationally restricted analogs of biologically active compounds showcases the utility of cyclopropyl groups in medicinal chemistry. By restricting the conformation of these compounds, researchers can potentially enhance their activity and specificity, providing a powerful tool for drug discovery and development (Kazuta et al., 2002).
properties
IUPAC Name |
2-cyclopropyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(9-11-1-2-11)18-12-3-5-13(6-4-12)20-15-10-16-7-8-17-15/h7-8,10-13H,1-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGSBSBVZTQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide |
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